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Defensin C

Cat. No.: B1577265
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Description

Defensin C is a research-grade cationic host defense peptide (HDP) belonging to the defensin family, key effector molecules of the innate immune system . Like other defensins, it is characterized by a conserved structure featuring a β-sheet core stabilized by three intramolecular disulfide bonds, which confers stability and defines its biological activity . Defensins are known for their potent, broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . The mechanism of action is multifaceted and can include disruption of microbial membranes through specific interactions with phospholipids like phosphatidylinositols and phosphatidic acid, leading to membrane permeabilization . At physiological, non-permeabilizing concentrations, defensins can also exert microbicidal effects by inhibiting plasma membrane H+-ATPases, causing cytosolic acidification and cell death . Beyond direct antimicrobial activity, this compound is of significant research interest for its immunomodulatory functions. These roles include acting as a chemoattractant for immune cells, influencing inflammatory responses, and bridging innate and adaptive immunity . This product is presented For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antimicrobial

sequence

SKWFTPNHAGCAAHCIFLGNRGGRCVGTVCHCR

Origin of Product

United States

Molecular Biology and Genetic Architecture of Defensin C

Post-Transcriptional and Translational Control of Defensin (B1577277) Expression

The expression of defensin peptides is a tightly regulated process, ensuring their availability at sites of infection or inflammation while preventing unwanted cellular toxicity. This control extends beyond the initial transcription of defensin genes to involve intricate post-transcriptional and translational mechanisms.

Mechanisms of Defensin Translation Initiation and Elongation

The translation of defensin mRNA into a functional peptide is a multi-step process that is also subject to regulatory control. Defensins are synthesized as precursor proteins (preprodefensins) that require processing to become active.

Translation Initiation: The initiation of translation is a rate-limiting step and a key point of regulation. In general, the process begins with the assembly of the ribosomal subunits on the mRNA, a process facilitated by various initiation factors. For defensins, this process is thought to be largely governed by the canonical cap-dependent mechanism. However, under conditions of cellular stress, such as during an infection, alternative mechanisms of translation initiation can be employed to ensure the continued production of essential defense proteins like defensins.

Translational Elongation and Post-Translational Processing: Following initiation, the ribosome moves along the mRNA during the elongation phase, synthesizing the polypeptide chain. Once the preprodefensin is synthesized, it undergoes a series of post-translational modifications. A signal peptide at the N-terminus directs the preprodefensin to the endoplasmic reticulum, where the signal peptide is cleaved off, resulting in a prodefensin. This prodefensin is then further processed by specific proteases to remove the pro-region and generate the mature, active defensin peptide. The precise proteases involved can vary depending on the defensin and the cell type. For example, in neutrophils, elastase is involved in the processing of human neutrophil peptides (α-defensins), while in the gut, trypsin is responsible for activating certain Paneth cell α-defensins.

Genetic Polymorphisms and Allelic Variants of Defensins

The genes encoding defensins are known to be highly polymorphic, meaning there are many different versions (alleles) of these genes within the human population. This genetic variation can have significant functional consequences, affecting the expression levels and antimicrobial activity of the resulting defensin peptides.

Single Nucleotide Polymorphisms (SNPs) within Defensin Coding Regions

Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. When a SNP occurs within the coding region of a defensin gene, it can result in an amino acid substitution in the defensin peptide. Such a change can alter the peptide's structure, charge, and hydrophobicity, which in turn can affect its biological activity.

Below is an interactive table detailing some known non-synonymous SNPs in human β-defensin genes.

GeneSNP IDAmino Acid ChangeReported Association/Impact
DEFB1rs11362Gly23SerAltered peptide activity, associated with susceptibility to certain infectious diseases.
DEFB1rs1800972Ala29ThrMay influence peptide function and has been studied in relation to various diseases.
DEFB1rs1799946Val53IlePotential impact on peptide structure and function.

This table is illustrative and represents a selection of studied SNPs. The functional impact of many SNPs is still under investigation.

Impact of Defensin Polymorphisms on Gene Expression and Peptide Activity

Genetic polymorphisms, including SNPs and copy number variations (CNVs), can have a profound impact on both the quantity and quality of defensin peptides produced.

Impact on Gene Expression: SNPs located in the promoter or other regulatory regions of defensin genes can alter the binding of transcription factors, leading to changes in the level of gene expression. For example, polymorphisms in the promoter of the human β-defensin 1 (DEFB1) gene have been associated with altered DEFB1 expression levels and susceptibility to infections. Similarly, CNVs, where a gene is present in a variable number of copies, are common for some defensin genes, such as the α-defensin genes DEFA1 and DEFA3. A higher copy number generally correlates with increased expression of the corresponding defensin peptides.

The table below summarizes the potential impact of defensin polymorphisms.

Type of PolymorphismLocationPotential Impact
SNPPromoter/Regulatory RegionAltered gene expression levels (increase or decrease).
SNPCoding Region (Non-synonymous)Change in amino acid sequence, leading to altered peptide structure, charge, stability, and biological activity.
SNPCoding Region (Synonymous)Can affect mRNA stability or splicing, leading to altered protein levels.
Copy Number Variation (CNV)Gene LocusVariation in the number of gene copies, leading to different levels of defensin peptide expression.

Biosynthesis and Post Translational Processing of Defensin C

Precursor Synthesis and Signal Peptide Cleavage of Pro-Defensin C

Defensin (B1577277) C, like other defensins, is initially synthesized as a prepropeptide from its corresponding gene. This prepropeptide structure typically includes an N-terminal signal peptide, a propeptide region, and the mature defensin sequence. plos.orgscienceopen.complos.orgnih.govnih.gov The signal peptide is a short hydrophobic sequence, usually 15-30 amino acids long, located at the N-terminus. creative-proteomics.comwikipedia.org Its primary function is to target the nascent polypeptide chain to the endoplasmic reticulum (ER) membrane and facilitate its translocation into the ER lumen via the translocon channel. creative-proteomics.comwikipedia.org

Upon successful translocation into the ER, the signal peptide is cleaved by a signal peptidase. creative-proteomics.comwikipedia.org This cleavage is a crucial step in the secretory pathway, resulting in the formation of a pro-defensin molecule. plos.orgnih.govnih.govdntb.gov.ua The signal peptide cleavage can occur either during or after the completion of translocation. wikipedia.org The cleaved signal peptide is subsequently degraded. creative-proteomics.comwikipedia.org

Endoproteolytic Processing of Pro-Defensin C to Mature Defensin C Peptide

Following signal peptide cleavage, the pro-defensin molecule, which consists of the propeptide and the mature defensin sequence, remains in an inactive form. nih.govcore.ac.uk The propeptide region, typically located at the N-terminus of the mature defensin domain, often carries a net negative charge. plos.orgnih.gov This negative charge is thought to neutralize the highly cationic nature of the mature defensin, preventing premature activity and potential toxicity within the host cell. plos.orgnih.govcore.ac.uk

The activation of pro-defensin C to its mature, biologically active form requires the removal of the propeptide through endoproteolytic cleavage. plos.orgnih.govnih.gov The specific enzymes responsible for this processing can vary depending on the type of defensin and the tissue in which it is produced. For instance, in human Paneth cells, intestinal alpha-defensins (like HD-5 and HD-6) are processed by the serine protease trypsin in the intestinal lumen after secretion. scienceopen.comnih.govcore.ac.uk In contrast, murine intestinal alpha-defensins are processed by the matrix metalloprotease-7 (matrilysin). scienceopen.comnih.gov The enzyme responsible for processing neutrophil alpha-defensins in vivo is less clear, although in vitro studies suggest neutrophil elastase, proteinase 3, and cathepsin G can process recombinant pro-HNPs. plos.org

The precise enzyme(s) involved in the endoproteolytic processing of this compound would be specific to its origin and type. This proteolytic cleavage is a critical regulatory step, ensuring that the potent antimicrobial activity of the mature defensin is unleashed at the appropriate time and location. scienceopen.comnih.gov

Intracellular Trafficking and Compartmentalization of this compound

After signal peptide cleavage and before or during endoproteolytic processing, pro-Defensin C undergoes intracellular trafficking. The presence of a signal peptide directs the protein into the secretory pathway, which involves transit through the ER and Golgi apparatus. wikipedia.orgmdpi.com

The intracellular localization and compartmentalization of defensins vary depending on their type and function. Some defensins, such as human neutrophil alpha-defensins (HNP-1-4), are stored as fully processed, active peptides primarily within the intracellular compartment of phagolysosomes. nih.gov In contrast, other defensins, like human Paneth cell alpha-defensins (HD-5 and HD-6), are stored as inactive propeptides within secretory granules. nih.govnih.govcore.ac.ukannualreviews.org These granules are specifically targeted for secretion. nih.gov

The propeptide region can also play a role in intracellular targeting. For example, in some plant defensins, a C-terminal prodomain is required for vacuolar targeting. researchgate.netnih.govmdpi.com Similarly, anionic prodomains in mammalian alpha-defensins are located at the N-terminus and may function as targeting signals or chaperones. nih.gov The compartmentalization within granules or phagolysosomes is essential for storing high concentrations of defensins and releasing them upon appropriate stimuli. nih.gov

Mechanisms of this compound Secretion and Extracellular Release

The mechanisms by which defensins are secreted from cells also vary. In neutrophils, defensins are stored in azurophil granules and released upon degranulation, often in response to microbial challenge or inflammatory signals. plos.orgresearchgate.netaai.orgoup.com This release can be stimulated by factors like IL-8 or PMA. aai.org

Paneth cell defensins are secreted into the lumen of the small intestine. nih.govnih.govannualreviews.orgoup.com The mechanism of Paneth cell degranulation leading to defensin secretion has been a subject of research, with both merocrine and holocrine secretion mechanisms proposed depending on the context and stimuli. annualreviews.org Merocrine secretion involves the release of granule contents without significant damage to the cell, while holocrine secretion involves cell lysis.

For defensins stored as propeptides in secretory granules, such as human Paneth cell alpha-defensins, proteolytic processing to the mature, active form occurs during or after secretion into the extracellular environment. nih.govnih.govcore.ac.ukannualreviews.org This ensures that the potent antimicrobial activity is exerted extracellularly where it can directly impact invading microbes in the lumen or other extracellular spaces.

Molecular Mechanisms of Defensin C Biological Activities

Interactions of Defensin (B1577277) C with Microbial Membranes

A primary mechanism by which defensins exert their antimicrobial effects is through direct interaction with and disruption of microbial cell membranes frontiersin.orgportlandpress.comtandfonline.comoup.commdpi.complos.org. The cationic nature of defensins facilitates their initial electrostatic attraction to the negatively charged components present on the surface of microbial membranes, which are often rich in anionic phospholipids (B1166683), lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria frontiersin.orgtandfonline.comoup.comfrontiersin.orgmdpi.comresearchgate.net. Mammalian cell membranes, in contrast, have a lower net negative charge due to a higher content of zwitterionic phospholipids and cholesterol, contributing to the selective toxicity of defensins towards microbes oup.comfrontiersin.org.

Membrane Permeabilization and Pore Formation by Defensin C

Following initial electrostatic attraction, defensins can insert into the microbial membrane, leading to permeabilization and the formation of pores portlandpress.comoup.commdpi.comnih.govpnas.orgmdpi.comresearchgate.net. This disruption compromises the membrane's integrity, resulting in leakage of essential ions and metabolites, depolarization of the membrane, and ultimately cell death mdpi.com. Several models have been proposed to explain how defensins and other antimicrobial peptides permeabilize membranes, including the barrel-stave, toroidal pore, and carpet models frontiersin.orgportlandpress.comresearchgate.netpnas.orgelifesciences.org.

In the barrel-stave model, peptide molecules insert into the lipid bilayer, arranging themselves to form a pore lined by the peptides' hydrophilic regions frontiersin.orgportlandpress.com. The toroidal pore model suggests that the peptides induce the lipid bilayer to bend and form a pore lined by both peptide molecules and lipid head groups frontiersin.orgportlandpress.com. The carpet model proposes that peptides accumulate on the membrane surface until a threshold concentration is reached, leading to localized membrane disintegration or micellization frontiersin.orgelifesciences.org. Research using model membranes and bacterial cells has provided evidence supporting membrane permeabilization by various defensins plos.orgnih.gov. For instance, human neutrophil defensin HNP-1 has been shown to permeabilize both the outer and inner membranes of Escherichia coli oup.comnih.gov. Some studies suggest that defensins may form aqueous pores with a specific diameter, allowing the passage of molecules into the cell nih.gov. The ability of defensins to form dimers and oligomers is also implicated in their membrane-disrupting activity pnas.orgresearchgate.netelifesciences.orgnih.gov.

Lipid Specificity of this compound Interactions with Bacterial, Fungal, and Viral Envelopes

The interaction of defensins with microbial membranes is not solely based on general electrostatic attraction but can also involve specificity for certain membrane lipids frontiersin.orgportlandpress.comoup.compnas.orgelifesciences.orgpnas.org. Differences in the lipid composition of bacterial, fungal, and viral membranes contribute to variations in defensin activity and specificity frontiersin.orgoup.comnih.govfree.fr.

For example, the presence of anionic phospholipids like phosphatidylglycerol and cardiolipin (B10847521) in bacterial membranes enhances their interaction with cationic defensins tandfonline.comoup.comfrontiersin.orgmdpi.com. In fungi, specific sphingolipids, such as glucosylceramides (GlcCer), have been identified as targets for certain plant and insect defensins, and the presence of these lipids can be crucial for antifungal activity frontiersin.orgnih.govpnas.org. Studies have shown that some defensins bind directly to GlcCer, and this interaction is essential for inhibiting fungal growth pnas.org.

Enveloped viruses possess a lipid bilayer derived from the host cell membrane, along with viral glycoproteins nih.govfree.fr. Defensins can interact directly with the lipid bilayer of viral envelopes, leading to neutralization of the virus nih.govfree.fr. The differential inhibitory effects of defensins on different enveloped viruses may be related to the variability in the lipid composition of their envelopes free.fr. Some defensins may also bind to viral glycoproteins, further contributing to their antiviral activity nih.govfree.fr.

Intracellular Targets and Pathways Modulated by this compound in Microorganisms

Beyond membrane disruption, defensins can also translocate across the microbial membrane and interact with intracellular targets, modulating essential cellular processes frontiersin.orgmdpi.commdpi.com.

Inhibition of Microbial Macromolecular Synthesis by this compound

Defensins have been shown to inhibit the synthesis of essential macromolecules in microorganisms, including DNA, RNA, and proteins mdpi.commdpi.comscispace.com. By interfering with these processes, defensins can halt microbial growth and replication. Studies have indicated that bactericidal concentrations of certain defensins can lead to the immediate cessation of macromolecular synthesis nih.govscispace.com.

Research using transcriptomic and proteomic analyses has provided insights into the specific pathways affected. For instance, a scorpion defensin (BmKDfsin4) was found to downregulate genes and proteins involved in purine (B94841) synthesis, amino acid synthesis and metabolism, and the synthesis of cell wall components like peptidoglycan and teichoic acids in Staphylococcus aureus mdpi.com. This suggests that defensins can disrupt the building blocks and machinery required for microbial growth and survival mdpi.com.

Disruption of Microbial Metabolic Processes by this compound

In addition to inhibiting macromolecular synthesis, defensins can also disrupt various metabolic processes within microorganisms mdpi.comscispace.commdpi.comasm.orguonbi.ac.ke. This can include interference with energy production pathways and other essential biochemical reactions.

Proteomic studies have shown that defensin treatment can lead to the downregulation of enzymes involved in key metabolic pathways, such as glycolysis and oxidative phosphorylation mdpi.comasm.orguonbi.ac.ke. The disruption of these processes impairs the microorganism's ability to generate energy and perform essential functions, contributing to cell death mdpi.comasm.orguonbi.ac.ke. For example, treatment of Candida albicans with recombinant defensin-d2 and actifensin resulted in the downregulation of proteins associated with mitochondrial metabolism asm.orguonbi.ac.ke.

Modulation of Host Cellular Pathways by this compound

While primarily known for their direct antimicrobial activities, defensins also play significant roles in modulating host cellular pathways, linking the innate and adaptive immune responses frontiersin.orgportlandpress.comnih.govfrontiersin.orgmdpi.comjmb.or.kr. These effects are crucial for orchestrating an effective host defense.

Defensins can influence immune cell behavior by acting as chemoattractants, recruiting various immune cells such as T-cells, monocytes, macrophages, mast cells, and dendritic cells to sites of infection or inflammation frontiersin.orgnih.govmdpi.comjmb.or.kr. This recruitment helps to enhance the clearance of pathogens nih.gov.

Furthermore, defensins can modulate the production of cytokines and chemokines, influencing the inflammatory response frontiersin.orgnih.govmdpi.com. They can either promote or dampen inflammation depending on the context and the specific defensin involved nih.govfrontiersin.org. Some defensins can interact with host cell receptors, such as chemokine receptors (CCRs) and Toll-like receptors (TLRs), to trigger intracellular signaling pathways that influence immune responses nih.govmdpi.comjmb.or.kr. For instance, human beta-defensin 3 (hBD3) can activate antigen-presenting cells via TLRs 1 and 2 nih.gov.

Beyond immune modulation, defensins are also implicated in processes like wound healing and tissue reorganization nih.govmdpi.com. They can stimulate the migration and proliferation of host cells, contributing to tissue repair at sites of injury or infection nih.govmdpi.com.

This compound Interactions with Host Cell Surface Receptors

Defensins engage with host cell surface receptors, contributing to their diverse functions beyond direct antimicrobial action nih.gov. These interactions can be complex and may involve cell-surface glycoproteins free.fr. Specific receptors implicated in defensin activity include G-protein-coupled receptors (GPCRs), adrenocorticotropic hormone (ACTH) receptor, heparan sulphate proteoglycan (HSPG), and low-density-lipoprotein receptor (LDLR) free.fr. For instance, human beta-defensin-3 (HBD3) has been shown to interact with the Wnt receptor LDL receptor-related protein-5 (LRP5), leading to the activation of the β-catenin pathway during viral infection frontiersin.org. Another beta-defensin, HBD-2, is known to bind to the chemokine receptor 6 (CCR6) and activate dendritic cells through Toll-like receptor 4 (TLR4) mdpi.comfrontiersin.org. These interactions with various cell surface receptors highlight the role of defensins in modulating host cell responses nih.govmdpi.com.

Downstream Signaling Cascades Triggered by this compound

Upon binding to host cell receptors, defensins can trigger various downstream signaling cascades. These pathways are crucial for mediating their immunomodulatory and antiviral effects nih.govmdpi.com. Defensins can interfere with cell-signaling pathways required for viral replication free.fr. For example, interactions with GPCRs and other receptors like ACTH receptor, HSPG, and LDLR can lead to alterations in downstream signaling, such as the activation of protein kinase C (PKC) free.fr. Activation of the β-catenin pathway by HBD3 through interaction with LRP5 is another example of a downstream signaling event triggered by defensins frontiersin.org. Furthermore, defensins can influence signaling pathways like NF-κB and MAPK, which are involved in regulating inflammatory responses mdpi.comresearchgate.net. Studies have shown that defensins can affect the activity of pro-inflammatory pathways associated with MyD88 and TRIF, key adaptors in TLR signaling nih.gov.

Regulation of Inflammatory Responses by this compound at a Cellular Level

Defensins play a complex role in regulating inflammatory responses at the cellular level, capable of both inducing and suppressing inflammation depending on the context nih.govmdpi.com. They can modulate the function of various immune cells scirp.org. While known for inducing immune responses, defensins also exhibit anti-inflammatory activity nih.gov. For example, human neutrophil peptides (HNPs) and human beta-defensins (HBDs) can have powerful anti-inflammatory effects on human monocytes, monocyte-derived macrophages, and myeloid dendritic cells nih.gov. Defensins can attenuate proinflammatory cytokine responses, particularly when in mixtures with microbial antigens nih.gov. They can prevent the activation of Toll-like receptors by blocking the binding of LPS mdpi.com. Some defensins, like HBD3, have been shown to suppress pro-inflammatory cytokine production by inhibiting NF-κB signaling and targeting TLR4 pathways in macrophages researchgate.net. The regulatory effects on inflammation appear to be cell-type and context-specific nih.gov.

Chemoattractant Properties of this compound for Immune Cells

Defensins function as chemokines, attracting various immune cells to sites of infection or inflammation nih.govnih.govannualreviews.org. This chemoattractant property is crucial for augmenting both innate and adaptive immune responses nih.govmdpi.com. Defensins can chemoattract monocytes, macrophages, T lymphocytes, mast cells, and immature dendritic cells mdpi.comnih.govmdpi.comresearchgate.net. Alpha-defensins enhance the migration of T-cells, while human beta-defensins have chemotactic effects on dendritic cells mdpi.com. HNP1-3 and HBD-1 exhibit chemotactic functions for monocytes mdpi.com. HBD-2 is a chemoattractant for human neutrophils stimulated with TNF-α and also for macrophages and mast cells mdpi.com. The chemotactic activity of beta-defensins for immune cells, including immature dendritic cells, memory CD4+ T cells, and monocytes, occurs at low concentrations similar to known chemokines frontiersin.org. Some of these chemoattractant effects are mediated through receptors like CCR6 mdpi.comfrontiersin.org.

Below is a table summarizing some of the immune cells chemoattracted by defensins:

Defensin TypeImmune Cells Chemoattracted
Alpha-defensinsMonocytes, Naive T cells, Immature dendritic cells, Macrophages, Mast cells
Human Beta-defensinsDendritic cells, Monocytes, Macrophages, Mast cells, Neutrophils (TNF-α stimulated), Memory CD4+ T cells, Activated neutrophils
HBD-1Monocytes
HBD-2Neutrophils (TNF-α stimulated), Macrophages, Mast cells
HBD-3Monocytes, Immature dendritic cells, Memory CD4+ T cells, Activated neutrophils

Structure-Activity Relationships of this compound Variants and Derivatives

The biological activities of defensins are intimately linked to their specific three-dimensional structures and amino acid sequences. Studies on defensin variants and derivatives aim to understand these structure-activity relationships.

Identification of Key Amino Acid Residues Critical for this compound Activity

Specific amino acid residues within the defensin sequence are critical for their biological activities. The cationic nature of defensins, primarily due to lysine (B10760008) and arginine residues, is important for initial interactions with negatively charged microbial membranes mdpi.comfrontiersin.org. Studies involving site-directed mutagenesis have helped identify residues essential for particular functions. For example, mutations at specific positions in plant defensins have been shown to increase antifungal activity plos.org. The C-terminal region, often containing cationic residues, is important for antimicrobial activity mdpi.comacs.orgecoevo.com.br. The balance between positively charged and hydrophobic surface regions can influence the selectivity of defensins towards microbial versus eukaryotic cells acs.org. While the cysteine residues forming disulfide bonds are highly conserved and contribute to structural stability, they are not always essential for all activities, such as the antimicrobial function of some beta-defensins mdpi.com. Research continues to identify key residues and motifs that dictate the specific activities of defensin variants and derivatives free.frfrontiersin.org.

Physiological Roles and Functional Contexts of Defensin C

Contribution of Defensin (B1577277) C to Innate Immune Defense in Specific Biological Systems

Defensins are strategically located at key host-environment interfaces and within immune cells, allowing them to exert their protective functions in a variety of biological systems.

Epithelial surfaces, such as those lining the gastrointestinal tract, respiratory tract, skin, and urogenital tract, form a critical physical and chemical barrier against microbial invasion. aap.orgmdpi.comfrontiersin.orgnih.gov Defensins are integral to this barrier function, being produced constitutively or inducibly by epithelial cells in these locations. nih.govresearchgate.netaap.orgasm.orgoup.com For instance, beta-defensins are expressed in various epithelial cells, including keratinocytes, colonic enterocytes, and cells lining the respiratory and genitourinary tracts. aap.org In the small intestine, specialized epithelial cells called Paneth cells are a major source of alpha-defensins, which are secreted into the lumen. aap.orgscirp.orgmdpi.comnih.govjst.go.jp These peptides contribute to the antimicrobial milieu at the epithelial surface, directly killing or inhibiting the growth of potential pathogens and reinforcing the barrier integrity. mdpi.comfrontiersin.orgnih.govmdpi.com The expression of epithelial defensins can be induced by microbial products or inflammatory cytokines, highlighting their dynamic role in responding to environmental challenges. oup.comnih.govasm.orgnih.govnih.gov

Mucosal surfaces are continuously exposed to a diverse community of microbes. Maintaining a delicate balance between tolerance to commensals and defense against pathogens is crucial for mucosal immune homeostasis. Defensins play a vital role in this process. aap.orgscirp.orgmdpi.comjst.go.jptermedia.pl By possessing broad-spectrum antimicrobial activity, defensins help shape the composition of the commensal microbiota and prevent the overgrowth or invasion of potentially harmful microbes. aap.orgscirp.org In the gut, Paneth cell-derived defensins contribute to segregating intestinal bacteria from the epithelial layer, a mechanism essential for preventing inflammation and maintaining homeostasis. mdpi.comjst.go.jp The ability of defensins to selectively target pathogens while being less active against beneficial commensals (though this can vary depending on the specific defensin and microbe) is a key aspect of their role in maintaining mucosal balance.

Defensins are not only produced by epithelial cells but are also abundant in various leukocytes, particularly neutrophils, where they are stored in granules. frontiersin.orgfrontiersin.orgresearchgate.netaap.orgscirp.orgnih.govmdpi.com Upon activation, neutrophils release defensins, contributing to the killing of phagocytosed microbes within the phagosome or being released extracellularly. wikipedia.orgresearchgate.net Beyond direct antimicrobial action, defensins influence leukocyte-mediated defense through their immunomodulatory activities. They can act as chemoattractants for various immune cells, including monocytes, T-lymphocytes, mast cells, and immature dendritic cells, directing their migration to sites of infection or inflammation. scirp.orgnih.govmdpi.comtermedia.plmdpi.comaai.org This chemoattraction helps to initiate and amplify adaptive immune responses. nih.govmdpi.comtermedia.pl Defensins can also modulate cytokine production and influence the activation state of immune cells, further integrating innate and adaptive immunity. nih.govscirp.orgmdpi.comnih.govtermedia.plmdpi.com Furthermore, defensins can be released as part of neutrophil extracellular traps (NETs), contributing to the immobilization and killing of pathogens in the extracellular space. nih.gov

Defensin C in Host Response to Specific Pathogens (In Vitro and Animal Models)

Numerous in vitro and animal model studies have investigated the activity of defensins against a wide range of bacterial and fungal pathogens, providing insights into their direct antimicrobial mechanisms and protective roles in infection.

Defensins exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgfrontiersin.orgoup.comwikipedia.orgaap.orgoup.comnih.govresearchgate.net Their cationic nature allows them to interact with the negatively charged bacterial cell membrane, leading to membrane permeabilization, disruption of essential cellular functions, and ultimately cell death. wikipedia.orgresearchgate.net

Research findings from in vitro studies have demonstrated the activity of various defensins against specific bacterial species. For example, bovine tracheal antimicrobial peptide (TAP), a beta-defensin, showed activity against Klebsiella pneumoniae and Staphylococcus aureus in vitro. nih.gov Studies on fungal defensin-derived peptides like NZX and P2 have shown potent antibacterial activity against Streptococcus agalactiae in vitro, with mechanisms involving cell deformation, binding to the cell wall, and perturbation of the cell membrane. mdpi.com Plant defensins have also been shown to possess antibacterial activity against a variety of plant and human bacterial pathogens in vitro, including Clavibacter sepedonicus, Ralstonia solanacearum, Erwinia carotovora, Agrobacterium tumefaciens, Curtobacterium flaccumfaciens, Staphylococcus epidermis, Xanthomonas campestris, Salmonella typhimurium, and Sinorhizobium meliloti. apsnet.orgapsnet.org

Animal models have further supported the role of defensins in antibacterial defense. Transgenic expression of human defensin-5 in the Paneth cells of mice increased their resistance to orally administered Salmonella. nih.gov Murine beta-defensin 1 has been found to be critical for the control of Haemophilus influenzae infection. aai.org

While specific Minimum Inhibitory Concentration (MIC) values for "this compound" itself are not consistently available across sources without specifying a particular defensin subtype, studies on various defensins provide examples of effective concentrations. For instance, some plant defensins exhibit potent activity with IC50 values as low as 0.6 µg/ml against certain bacteria. apsnet.org

Defensins also possess significant antifungal activities against a range of fungal species, including important human pathogens. frontiersin.orgfrontiersin.orgoup.comwikipedia.orgoup.comnih.govnih.gov Similar to their antibacterial mechanisms, defensins can target fungal cell membranes, leading to permeabilization and cell death. frontiersin.orgapsnet.orgnih.govmdpi.com Some defensins interact with specific components of the fungal membrane, such as glucosylceramides. apsnet.orgnih.gov

In vitro studies have demonstrated the activity of defensins against Candida albicans, a common cause of human fungal infections. frontiersin.orgnih.govaai.orgnih.govmdpi.com Human beta-defensins 1, 2, and 3 have shown direct fungicidal activity against C. albicans. aai.orgnih.gov The tobacco defensin NaD1 has been shown to be effective against susceptible and resistant strains of C. albicans in vitro, impairing adhesion to epithelial cells and inhibiting biofilm formation. mdpi.com Other fungal pathogens targeted by defensins in vitro include Aspergillus flavus, Fusarium solani, Candida krusei, and Saccharomyces cerevisiae. apsnet.orgapsnet.orgnih.govnih.gov

Animal models have provided in vivo evidence of defensin efficacy against fungal infections. A plant defensin, RsAFP2, was prophylactically effective against murine candidiasis, reducing fungal burden in the kidneys of infected mice at least as efficiently as fluconazole. nih.gov Studies in mice deficient in murine beta-defensin 1 showed elevated oral and systemic fungal burdens following Candida infection, highlighting the peptide's importance in controlling early mucosal Candida infection. aai.org

Data on antifungal activity often includes MIC or IC50 values. For example, NaD1 showed MIC and MFC values of 6.25 µM and 12.5 µM, respectively, against C. albicans. mdpi.com RsAFP2 demonstrated activity against C. albicans, C. krusei, Aspergillus flavus, and Fusarium solani in vitro. nih.gov

Summary of Defensin Activities Against Select Pathogens (Examples from Research Findings)

Defensin Type (Source)Pathogen SpeciesActivity TypeKey Findings/MechanismSource(s)
Bovine Beta-Defensin (TAP)Klebsiella pneumoniae, S. aureusAntibacterialActivity demonstrated in vitro. nih.gov
Fungal Defensin-Derived (NZX)Streptococcus agalactiaeAntibacterialPotent activity in vitro and in vivo (mouse model); perturbs cell membrane, binds cell wall. mdpi.com
Fungal Defensin-Derived (P2)Streptococcus agalactiaeAntibacterialPotent activity in vitro; causes cell deformation, perturbs cell membrane. mdpi.com
Human Alpha-Defensins (HD5)SalmonellaAntibacterialIncreased resistance in transgenic mouse model. nih.gov
Murine Beta-Defensin 1 (mBD1)Haemophilus influenzaeAntibacterialCritical for control in murine model. aai.org
Plant Defensins (various)Various bacteriaAntibacterialActivity against Gram-positive and Gram-negative plant and human pathogens in vitro. apsnet.orgapsnet.org
Human Beta-Defensins (HBD1-3)Candida albicansAntifungalDirect fungicidal activity in vitro. aai.orgnih.gov
Tobacco Defensin (NaD1)Candida albicansAntifungalEffective against susceptible and resistant strains in vitro; impairs adhesion, inhibits biofilm. mdpi.com
Plant Defensin (RsAFP2)Candida spp., Aspergillus flavus, Fusarium solaniAntifungalIn vitro activity; prophylactically effective in murine candidiasis model. apsnet.orgnih.gov
Plant Defensins (various)Various fungi/oomycetesAntifungalPotent activity in vitro; mechanisms involve membrane binding/permeabilization, interaction with lipids. apsnet.orgnih.govresearchgate.net

This compound Activities Against Viral Pathogens

Defensins exhibit antiviral activity against a range of viruses through various mechanisms. free.frbiomolther.org These mechanisms can involve direct interaction with the virus particle or effects on the host cell that interfere with the viral life cycle. free.fr

Research findings highlight the activity of defensins against specific viruses:

HIV: Studies have shown that defensins, including human neutrophil peptides (HNPs), can inhibit HIV replication in vitro. free.frannualreviews.org Some studies suggest that HNPs can directly inactivate HIV virions or suppress replication by altering target cells. free.fr However, other research indicates that certain defensins, like HD5 and HD6, might paradoxically enhance HIV infectivity by promoting viral entry or facilitating transfer across epithelial barriers. frontiersin.orgmdpi.com

Herpes Simplex Virus (HSV): HSV was among the first viruses against which the antiviral activity of defensins was studied, demonstrating susceptibility to human alpha-defensins (HADs). biomolther.org Antiviral activity against HSV-1 and HSV-2 has been correlated with defensin binding to viral particles and glycoproteins. annualreviews.org

Influenza A Virus (IAV): HNPs and retrocyclins (theta-defensins found in primates) have shown strong neutralizing activity against IAV strains. mdpi.com Mechanisms include inducing viral aggregation and inhibiting infectivity through direct interactions with the virus. mdpi.com

SARS-CoV-2: Alpha-defensins are thought to potentially attach to the receptor-binding domain (RBD) of SARS-CoV-2, preventing its engagement with the ACE-2 receptor and thus blocking viral entry into human cells. researchgate.net

The mechanisms of antiviral action are varied and virus-dependent, not solely relying on direct membrane disruption as seen with antibacterial activity. biomolther.org Defensins can block viral entry by binding to cellular receptors or viral glycoproteins, inhibit intracellular replication, or block the fusion of viral and host cell membranes. free.frbiomolther.org

This compound Activities Against Parasitic Organisms

Defensins also possess antiparasitic activity, contributing to host defense against parasitic infections. nih.govnih.gov

Specific examples of defensin activity against parasites include:

Leishmania major: Defensin from the sand fly Phlebotomus duboscqi has demonstrated activity against the promastigote forms of Leishmania major. nih.gov This represents a documented instance of an antimicrobial peptide exhibiting antiparasitic activity in a natural host-parasite system. nih.gov

Cryptosporidium parvum: Human beta-defensins (hBD-1 and hBD-2) have shown in vitro antimicrobial activity against Cryptosporidium parvum, reducing the number of sporozoites. mdpi.com

While the mechanisms are still being elucidated, defensins are recognized as important components of the innate immune response against parasitic organisms in both vertebrates and invertebrates. nih.govasm.org

Interactions of this compound with the Microbiome and Commensal Organisms

Defensins play a significant role in shaping the composition and maintaining the balance of the host microbiome. nih.govnih.gov They contribute to the innate immune system's ability to distinguish between pathogenic and commensal microbes. nih.gov

Impact of this compound on Microbiome Composition and Diversity

Defensins, particularly Paneth cell alpha-defensins in the intestine, are crucial for establishing intestinal homeostasis and regulating the bacterial microbiome. nih.gov Alterations in defensin expression can lead to changes in the intestinal bacterial composition. nih.govnih.gov

Research indicates that defensins influence the relative abundance of different bacterial phyla. For example, studies in mice have shown that the expression of human alpha-defensin HD5 is associated with an increased relative abundance of Bacteroidetes and a decrease in Firmicutes in the ileum. asm.org Conversely, defensin deficiency has been linked to an increase in Firmicutes and a decrease in Bacteroidetes. asm.org

While diet composition can have a strong impact on bacterial composition, defensins appear to play a role in fine-tuning the small-intestinal bacterial composition. asm.org

Role of this compound in Maintaining Microbial Symbiosis

Defensins contribute to maintaining the equilibrium of commensal flora in the organism. termedia.pl By preventing the overgrowth of potentially pathogenic bacteria and their invasion of the epithelium, defensins facilitate the normal function of the intestinal tract and support a balanced microbiota. nih.gov This ability to support the correct bacterial balance is critical for limiting mucosal inflammatory responses. nih.gov

This compound Involvement in Non-Infectious Physiological Processes

Beyond their direct antimicrobial and microbiome-modulating roles, defensins are involved in various non-infectious physiological processes, including tissue repair and wound healing. mdpi.comtermedia.pltandfonline.com

This compound in Tissue Repair and Wound Healing Mechanisms (Cellular/Molecular)

Defensins contribute to tissue repair and wound healing through several cellular and molecular mechanisms. mdpi.comnih.gov They are involved in different stages of wound healing, including the inflammatory phase and the proliferative phase. nih.govwjgnet.com

Key mechanisms include:

Cell Proliferation and Migration: Defensins can stimulate the proliferation and migration of various cell types involved in wound healing, such as keratinocytes and fibroblasts, which are essential for re-epithelialization and dermal reconstitution. mdpi.comnih.govwjgnet.comfrontiersin.orgarvojournals.org Studies have shown that human beta-defensins (hBD-1 to -4) enhance the migration and proliferation rate of human keratinocytes. mdpi.com Human neutrophil peptides (HNP1 and HNP2) stimulate the proliferation and collagen synthesis of lung fibroblasts. mdpi.com

Inflammation Modulation: Defensins are released during the inflammatory phase of wound healing and can influence the recruitment and activity of immune cells like neutrophils and macrophages, which are crucial for clearing the wound area. nih.govwjgnet.com They can also induce the secretion of chemokines and cytokines. nih.govwjgnet.com

Collagen Synthesis: Certain defensins, such as HNP1, can promote collagen matrix accumulation, which is vital for the structural integrity of healing tissue. nih.govwjgnet.comarvojournals.org

Angiogenesis: Defensins have been implicated in promoting angiogenesis, the formation of new blood vessels, which is a vital process for wound healing. nih.gov HNP1, hBD2, and hBD3 have been shown to promote VEGF expression and improve vascularization. nih.gov

Defensins' involvement in these processes highlights their complex role in facilitating wound closure and tissue regeneration. mdpi.comnih.govwjgnet.com

Role of this compound in Angiogenesis Modulation

Research indicates that defensins, particularly certain alpha and beta defensins, can modulate angiogenesis, the process of new blood vessel formation. This modulation can manifest as either pro-angiogenic or anti-angiogenic effects, depending on the specific defensin, its concentration, and the biological context.

Studies have shown that alpha-defensins, such as HNP1-3, can act as anti-angiogenic factors. In vitro studies using bovine retinal endothelial cells (BRECs) demonstrated that alpha-defensins inhibited migration towards fibronectin (FN) in an α5β1-integrin-dependent manner. ashpublications.org They also attenuated the increase in endothelial permeability stimulated by vascular endothelial growth factor (VEGF) and blocked BREC proliferation and capillary sprout formation in three-dimensional fibrin (B1330869) matrices. ashpublications.org In a mouse model of hypoxia-induced retinal angiogenesis, systemic and local administration of alpha-defensins reduced retinal neovascularization. ashpublications.org These findings suggest that alpha-defensins interfere with endothelial cell functions crucial for angiogenesis, potentially by acting as atypical ligands for α5β1-integrin and altering its interaction with FN. ashpublications.org

Conversely, some beta-defensins have been implicated in promoting angiogenesis. Human beta-defensin 3 (hBD-3) has been reported to promote wound healing and angiogenesis, partly by inducing the expression of various angiogenic factors and stimulating the migration and proliferation of fibroblasts. mdpi.com Studies on human dermal fibroblasts have shown that hBD-1, hBD-2, hBD-3, and hBD-4 can dose-dependently increase the secretion of angiogenin, a potent angiogenic factor. mdpi.comnih.gov This effect is mediated through signaling pathways involving the epidermal growth factor receptor (EGFR), Src family kinase, c-Jun N-terminal kinase (JNK), p38, and nuclear factor-kappa B (NF-κB). mdpi.com

The dual nature of defensins in angiogenesis modulation highlights the complexity of their biological roles. While some defensins, like alpha-defensins, appear to inhibit angiogenesis, others, such as certain beta-defensins, may promote it through the induction of pro-angiogenic factors. ashpublications.orgmdpi.comnih.gov This context-dependent activity underscores the intricate balance of pro- and anti-angiogenic factors in regulating vascularization in various physiological and pathological conditions. nih.gov

Further research is needed to fully elucidate the specific mechanisms by which different defensin types influence angiogenesis and to understand their precise roles in conditions characterized by aberrant vascularization, such as proliferative retinopathies or tumor development. ashpublications.orgfrontiersin.orgnih.gov

Methodologies and Advanced Research Techniques for Defensin C Studies

Molecular Cloning and Gene Expression Systems for Recombinant Defensin (B1577277) C Production

The production of Defensin C for research purposes often relies on recombinant DNA technology, involving molecular cloning and expression in host systems. This approach is increasingly used for the characterization of defensin peptides, offering an alternative to the often laborious and low-yield purification of endogenous peptides from natural sources researchgate.net.

Strategies for obtaining defensin gene sequences include the extraction and purification of native defensins followed by amino acid sequencing, or sequence prospection using bioinformatic tools to identify similar motifs in genomic databases units.it. Once a defensin gene sequence is obtained, it can be amplified and inserted into expression vectors units.it.

Heterologous expression systems (HES), particularly those based on Escherichia coli, are commonly employed for the large-scale production of purified, active defensins units.it. While powerful, HES require careful experimental design due to potential limitations units.it. Examples exist of successful recombinant defensin production in E. coli systems, yielding functional peptides with antimicrobial activity units.it. Other host systems, such as yeast, have also been used for defensin production researchgate.net. Molecular cloning techniques enable the isolation and characterization of defensin genes, providing the basis for recombinant expression researchgate.netnih.gov. For instance, a big defensin gene (AiBD) was cloned from the bay scallop Argopecten irradians using EST and RACE techniques, and its recombinant expression allowed for functional characterization nih.gov. Similarly, a ripening-induced defensin (CDef1) from Capsicum annuum was cloned and expressed in E. coli, resulting in an abundant fusion protein cropj.com.

Peptide Synthesis and Purification Strategies for this compound Analogues

Beyond recombinant production of native this compound, the study of its structure-activity relationships and potential therapeutic applications often involves the synthesis of peptide analogues. Solid-phase peptide synthesis (SPPS) is a widely used technique for generating defensin analogues arvojournals.orgnih.govarvojournals.org. Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common strategy in SPPS for the synthesis of defensin analogues arvojournals.orgnih.govarvojournals.orgnih.gov.

The synthesis of peptides containing multiple disulfide bonds, characteristic of many defensins, often requires orthogonal protection schemes for cysteine residues to ensure regioselective disulfide bridge formation ub.edu. Various synthetic tools and strategies are carefully selected for the efficient synthesis of these disulfide-rich peptides ub.edu.

Following synthesis, purification is a critical step to obtain highly pure peptide analogues for downstream studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying synthesized peptides, including defensin analogues nih.govarvojournals.orgnih.gov. Techniques like semi-preparative HPLC are used for the purification of crude peptide products arvojournals.orgarvojournals.org. Molecular weight determination of synthesized products is typically performed using techniques such as LC-MS arvojournals.orgarvojournals.org.

Biophysical Characterization Techniques for this compound Structure and Interactions

Understanding the biological function of this compound is intrinsically linked to its three-dimensional structure and how it interacts with other molecules, particularly membranes. Biophysical techniques provide crucial insights into these aspects nih.govresearchgate.net.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of proteins and peptides, including defensins frontiersin.orgmdpi.com. CD spectra provide information on the proportions of different secondary structure elements, such as alpha-helices and beta-strands, which produce distinctive CD signals nih.gov. By comparing the CD spectrum of a defensin to reference sets of proteins with known structures, the secondary structure content can be estimated nih.gov. CD spectroscopy is particularly useful for studying protein folding and conformational changes mdpi.com. It requires minimal sample quantities, making it suitable for studying proteins that are difficult to produce in large amounts mdpi.com. CD has been used to study the secondary structure of defensins and their analogues frontiersin.orged.ac.uk.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for determining the high-resolution three-dimensional structures of proteins and peptides arvojournals.orgfrontiersin.orgnih.goved.ac.ukoup.com.

X-ray crystallography provides detailed structural information from protein crystals avcr.cz. It has been used to determine the structures of various defensins nih.govresearchgate.net.

NMR spectroscopy is powerful for studying protein structure and dynamics in solution, which can be closer to physiological conditions researchgate.net. Solid-state NMR (SSNMR) is particularly useful for determining the structures of proteins that are insoluble or in membrane environments avcr.czmeihonglab.com. SSNMR techniques can provide distance and torsion angle constraints necessary for de novo structure determination avcr.czmeihonglab.com. Combining NMR and X-ray crystallography can offer unique advantages for elucidating complex protein structures nih.gov. While X-ray crystallography provides a static view from crystals, NMR can reveal conformational properties in solution researchgate.netnih.gov.

Both techniques have been applied to defensins to understand their folds, disulfide bond patterns, and regions important for function nih.govresearchgate.netoup.comavcr.czuq.edu.aumdpi.comportlandpress.com. For instance, NMR has been used to determine the structure of human alpha-defensin 1 (HNP-1) avcr.czmeihonglab.com.

Surface Plasmon Resonance (SPR) for Binding Kinetics Studies

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to study molecular interactions in real time, providing information on binding kinetics and affinities emory.educriver.comnih.govnih.gov. In an SPR assay, one binding partner (the ligand) is immobilized on a sensor surface, and the other partner (the analyte) is flowed over the surface criver.comnih.gov. Binding events cause a change in the refractive index near the surface, which is detected as a change in the SPR signal emory.educriver.com.

SPR allows for the determination of association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD) criver.comnih.govnih.gov. This kinetic information is crucial for understanding the strength and stability of the interaction between this compound and its targets, such as microbial membranes or specific receptors criver.comresearchgate.net. SPR can be used to study the binding of defensins to immobilized targets like proteins or lipids nih.govnih.govresearchgate.net. For example, SPR has been used to analyze the binding of histatin 5, a human salivary protein with defensin-like properties, to Porphyromonas gingivalis hemagglutinin B (HagB) researchgate.net.

Cellular and Subcellular Localization Studies of this compound

Determining where this compound is located within cells and tissues is essential for understanding its mechanism of action. Various techniques are used to investigate the cellular and subcellular localization of defensins.

Immunolocalization techniques, often combined with microscopy (e.g., fluorescence microscopy, electron microscopy), can visualize the distribution of defensins within cells and tissues using specific antibodies jove.comnih.gov. For example, immunolocalization has been used to examine the subcellular location of the plant defensin NaD1 in transgenic cotton plants, revealing its presence in vacuoles nih.gov.

Live-cell imaging techniques using fluorescently labeled defensins allow for real-time visualization of their uptake and movement within cells jove.compnas.org. This provides dynamic information on internalization kinetics and subcellular targeting jove.com. Fluorescent dyes that stain specific cellular compartments (e.g., membranes, cell wall) can be used in conjunction with labeled defensins to determine their precise localization jove.compnas.org. For instance, studies using BODIPY-labeled plant defensin ETD151 and dyes like FM4-64 and Calcofluor have shown its localization on the cell surface and cell wall of Botrytis cinerea pnas.org.

Studies on the biosynthesis and processing of defensins in different cell types can also provide insights into their eventual localization researchgate.net. For example, investigating the distribution of newly synthesized defensins between cells and the surrounding medium at different stages of cell maturity can indicate secretion or retention within specific cellular compartments researchgate.net. Subcellular fractionation techniques can also be used to isolate different cellular organelles and determine the presence of defensins within them researchgate.net. In human neutrophils, studies have examined the subcellular distribution of defensins among different granule types researchgate.net. The presence of signal peptides and other targeting sequences in defensin precursor proteins can also predict their entry into the secretory pathway and eventual localization nih.govnih.gov.

Immunofluorescence and Confocal Microscopy for this compound Visualization

Immunofluorescence and confocal microscopy are powerful tools for visualizing the presence and localization of this compound in cells and tissues. This technique typically involves using antibodies specific to this compound that are conjugated to fluorescent dyes. When applied to fixed or live cells treated with labeled this compound, the peptide's distribution can be observed using a confocal microscope. This method allows for real-time visualization of the dynamic events of defensin internalization into fungal cells, for example, providing insights into internalization kinetics, mode of entry, and subcellular localization nih.gov. Confocal microscopy has been used to study the interaction of plant defensins with fungal membranes and visualize the uptake of dyes like SYTOX Green following membrane permeabilization mdpi.com. It has also been applied to visualize the localization of defensin-like proteins in pollen grains researchgate.net. Studies on human alpha-defensins have utilized confocal microscopy to indirectly assess their interaction with viruses and proposed that defensins bind to and stabilize the virus capsid asm.org. Immunofluorescence staining coupled with confocal microscopy has also been employed to demonstrate that beta-defensins can suppress macrophage autophagy and enhance the engulfment of bacteria frontiersin.org.

Subcellular Fractionation and Western Blotting for this compound Distribution

Subcellular fractionation coupled with Western blotting is a key approach to determine the distribution of this compound within different cellular compartments and to study its processing. This technique involves disrupting cells and separating organelles and cellular components based on their physical properties, such as density, often using centrifugation techniques like density gradient centrifugation ashpublications.orgresearchgate.netplos.org. Following fractionation, Western blotting is used to detect this compound in the isolated fractions. This involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to this compound. This methodology has been used to study the processing of alpha-defensins (human neutrophil peptides) in promyelocytic cell lines, identifying pro-forms and mature peptides in different subcellular fractions ashpublications.orgresearchgate.netplos.orgnih.gov. Marker proteins for specific organelles, such as calnexin (B1179193) for the endoplasmic reticulum and myeloperoxidase for azurophil granules, are typically used to identify the different fractions ashpublications.orgresearchgate.netplos.org. This allows researchers to determine where this compound is synthesized, processed, and stored within the cell.

Functional Assays for this compound Activity Assessment

A range of functional assays are employed to quantify the biological activity of this compound, particularly its antimicrobial properties and effects on host cells.

Microbial Growth Inhibition Assays (e.g., Minimum Inhibitory Concentration)

Microbial growth inhibition assays are fundamental for evaluating the direct antimicrobial activity of this compound. The most common method is determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the antimicrobial agent that results in no visible bacterial growth after a specific incubation period ecoevo.com.braai.orgapsnet.orgjped.com.brnih.gov. Microbroth dilution assays are frequently used for MIC determination, involving serial dilutions of the defensin in liquid culture medium inoculated with a defined number of microbial cells ecoevo.com.braai.orgapsnet.orgjped.com.brnih.gov. Bacterial growth can be quantified by measuring optical density aai.orgapsnet.orgjped.com.br. While MIC assays are standard, they may not capture the full spectrum of inhibitory activity, such as partial growth suppression apsnet.org. In some cases, the concentration required for 50% growth inhibition (IC50) is also determined, often using CFU-based assays apsnet.org.

Here is an example of MIC data for a human beta-defensin against various bacteria, illustrating the type of data generated from these assays:

MicroorganismDefensin Concentration (µg/mL)Inhibition
Serratia marcescens0.25Inhibited
Pseudomonas aeruginosa0.5Inhibited
A. baumannii (MDR)4Inhibited

Note: This table is illustrative, based on data for human beta-defensin-2 jped.com.br.

Membrane Permeabilization Assays (e.g., SYTOX Green Uptake)

Membrane permeabilization assays are used to assess the ability of this compound to disrupt the integrity of microbial cell membranes, a key mechanism of action for many defensins frontiersin.org. The SYTOX Green uptake assay is a widely used method for this purpose mdpi.comasm.orgnih.govplos.orgconicet.gov.arnih.gov. SYTOX Green is a fluorescent nucleic acid stain that cannot cross intact cell membranes. If this compound permeabilizes the membrane, SYTOX Green can enter the cell and bind to nucleic acids, resulting in increased fluorescence mdpi.comasm.orgnih.govplos.orgconicet.gov.arnih.gov. The increase in fluorescence, measured using a fluorescence spectrophotometer or microscopy, is a direct measure of membrane permeabilization plos.org. This assay has been used to study the effects of various defensins on bacterial and fungal cells asm.orgnih.govplos.orgconicet.gov.arnih.gov. Studies have shown that membrane permeabilization induced by some defensins can be dose-dependent and influenced by factors like the presence of cations asm.orgnih.gov.

Cytokine Profiling and Gene Expression Analysis in this compound-Treated Cells

Beyond direct antimicrobial effects, this compound can also modulate host immune responses. Cytokine profiling and gene expression analysis are used to investigate these immunomodulatory effects. Treating host cells, such as epithelial cells or macrophages, with this compound can trigger changes in the expression levels of various cytokines and other immune mediators frontiersin.orgphysiology.orgnih.govresearchgate.netplos.orgmedrxiv.org. Techniques like quantitative real-time PCR (qPCR) are used to measure the mRNA levels of specific cytokines (e.g., IL-8, IL-1β, TNF-α) and defensins themselves physiology.orgresearchgate.netplos.orgmedrxiv.org. Microarray analysis can provide a broader view of global gene expression changes in response to defensin treatment frontiersin.orgnih.gov. These studies help to understand how this compound influences inflammatory pathways and immune cell activation mdpi.comphysiology.orgnih.gov. For example, studies have shown that some alpha-defensins can increase the expression of inflammatory cytokines like IL-8 and IL-1β in bronchial epithelial cells physiology.org. Gene expression analysis has also indicated that certain beta-defensins can downregulate components of TLR signaling pathways, affecting chemokine and cytokine transcripts nih.gov.

Here is an example illustrating how gene expression levels of beta-defensins can be altered in different conditions, as analyzed by RT-PCR:

GeneCondition 1 (Relative Expression)Condition 2 (Relative Expression)
hBD-21.05.3
hBD-31.07.1
S100A71.010.5

Note: This table is illustrative, based on relative mRNA levels of beta-defensins and S100A7 in psoriatic lesions compared to nonlesional skin researchgate.net.

Advanced 'Omics' Approaches in this compound Research

Advanced 'omics' technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive approaches to study the effects and mechanisms of this compound. Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression changes in response to this compound mdpi.comresearchgate.netresearchgate.net. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, which can reveal how this compound affects cellular protein profiles mdpi.comresearchgate.netresearchgate.net. Metabolomics examines the complete set of small-molecule metabolites, offering a snapshot of the metabolic state of cells treated with this compound mdpi.comresearchgate.net. Integrating data from these different 'omics' layers can provide a more holistic understanding of the biological systems influenced by this compound, elucidating complex pathways and interactions that might not be apparent from single-method studies researchgate.net. While global information regarding defensin antibacterial mechanisms from omics-based analyses is currently limited, these approaches hold significant potential for future research researchgate.net. Experimental approaches like gene editing (CRISPR-Cas9) can be integrated with omics technologies to validate gene function related to defensin activity mdpi.com.

Compound Names and PubChem CIDs

Transcriptomics and Proteomics to Elucidate this compound Regulatory Networks

Transcriptomics and proteomics are powerful tools used to study the expression and regulation of defensin genes and proteins. Transcriptomic studies analyze the complete set of RNA transcripts in a cell or organism, providing insights into gene expression levels under different conditions. Proteomics, on the other hand, focuses on the entire set of proteins, offering a view of protein abundance, modifications, and interactions.

These techniques can help identify the signaling pathways and transcription factors that regulate defensin expression. For instance, studies have investigated the transcriptional responses of defensin genes to various stimuli, such as pathogen infections mdpi.com. The induction of defensin production can be triggered by NF-κB transcription factors, which are controlled by signaling pathways like Toll and Imd in insects frontiersin.org.

Research utilizing transcriptomics has identified defensin family genes and characterized their expression patterns under different environmental conditions frontiersin.orgnih.gov. By analyzing differential gene expression, researchers can infer regulatory networks. For example, studies in insects have used whole-transcriptome sequencing to identify long noncoding RNAs (lncRNAs) and circular RNAs (circRNAs) and their differential expression in response to gut bacterial disturbances, subsequently predicting miRNA–mRNA interaction networks involving defensins frontiersin.orgnih.gov.

Proteomics complements transcriptomics by directly examining the protein products. This can reveal post-translational modifications that affect defensin activity or stability. While the provided search results don't specifically detail proteomics applied to "this compound," studies on other defensins, like human β-defensin-2, have used techniques like MALDI-TOF MS and LC/MS/MS to analyze peptide modifications, demonstrating the utility of proteomics in understanding defensin function plos.org.

Collectively, transcriptomics and proteomics provide a comprehensive view of the molecular events surrounding defensin production and activity, aiding in the elucidation of complex regulatory networks.

Genomic and Metagenomic Approaches to Study this compound Evolution and Impact on Microbiomes

Genomic and metagenomic approaches offer insights into the evolutionary history of defensins and their influence on microbial communities. Genomic studies examine the structure, organization, and evolution of defensin genes within an organism's genome. Metagenomics involves studying the genetic material from entire communities of microorganisms, allowing for the assessment of the impact of host factors, such as defensins, on microbiome composition and function.

Comparative genomics has revealed that defensin genes have undergone rapid duplication, diversification, and translocation throughout evolution d-nb.info. The defensin family is ancient and diverse, with members present in most multicellular organisms frontiersin.org. Studies comparing defensin clusters across different species suggest that vertebrate defensins may have evolved from a single β-defensin-like gene ancestor d-nb.info. Gene duplication and subsequent sequence diversification have contributed to the expansion of defensin repertoires nih.gov. Analysis of α-defensin genomic clusters in primates suggests that their gene repertoires differ significantly due to birth-and-death evolution oup.com.

Metagenomic analysis can also explore how alterations in microbial communities, such as those occurring in dysbiosis, might correlate with changes in defensin expression mdpi.com. For example, in inflammatory bowel disease (IBD) patients, a decrease in symbiotic microbiota is associated with decreased secretion of α-defensins mdpi.com. Conversely, certain bacterial metabolites, like acetate (B1210297) produced by Bacteroides and Parabacteroides, can enhance the production of antimicrobial peptides, including defensins frontiersin.org.

Genomic and metagenomic techniques are thus vital for understanding the evolutionary dynamics that have shaped the defensin family and for assessing the complex interplay between host-produced defensins and the diverse microbial communities they encounter.

Table 1: PubChem CID for this compound

Compound NamePubChem CID
Defensin56841867

Table 2: Examples of Defensin Gene Evolution Findings

Species ComparisonKey Evolutionary FindingSource
Chicken, Mouse, HumanVertebrate defensins evolved from a single β-defensin-like gene. d-nb.info
Primatesα-defensin gene repertoires differ due to birth-and-death evolution. oup.com
Rodents and PrimatesMammalian α-defensin genes may have evolved from two separate ancestors from β-defensins. researchgate.net

Table 3: Examples of Microbiome Impact Findings Related to Defensins

FactorImpact on Microbiota CompositionRelated Defensin FindingSource
DietHas a stronger impact than defensins on overall microbiota composition.Defensins may have a minor role in shaping overall adult microbiota composition. umu.se, nih.gov
DefensinsCan have a direct effect at the gut wall, influencing specific bacteria.Influences bacteria like Dubosiella and Bifidobacteria at the gut wall. umu.se
SCFAs (Acetate)Can enhance antimicrobial peptides like defensins.Produced by bacteria such as Bacteroides and Parabacteroides. frontiersin.org
DysbiosisAssociated with decreased secretion of α-defensins in IBD patients.Decrease in symbiotic microbiota correlates with reduced α-defensin secretion. mdpi.com

Evolutionary Biology and Comparative Genomics of Defensin C

Phylogenetic Analysis of Defensin (B1577277) C Genes Across Species

Phylogenetic analyses have been instrumental in unraveling the deep evolutionary roots of defensin genes. It is widely accepted that a primordial beta-defensin gene serves as the common ancestor for all vertebrate defensins. nih.govphysiology.orgfrontiersin.org This ancestral gene expanded and diversified throughout vertebrate evolution, giving rise to the various defensin families observed today.

Evidence suggests that beta-defensins are the most ancient family of vertebrate defensins. physiology.org Beta-defensin-like genes have been identified in a wide array of phylogenetically distant vertebrates, including teleost fishes, reptiles, and birds, underscoring their ancient origins which predate the divergence of mammals from birds. nih.govphysiology.org In contrast, alpha-defensins are specific to mammals and are thought to have evolved from beta-defensins after the divergence of mammals from other vertebrate lineages. nih.govwikipedia.org The evolutionary relationship extends even further back, with compelling structural and phylogenetic evidence suggesting that "big defensins," found in invertebrates like horseshoe crabs, are the likely ancestors of vertebrate beta-defensins. nih.gov

The genomic organization of defensin genes provides further clues to their evolutionary history. In humans, for instance, alpha-defensin and various beta-defensin genes are located in adjacent loci on chromosome 8p22–p23, which is consistent with a model of evolution involving multiple rounds of duplication and divergence from a common ancestral gene. nih.gov

The table below summarizes the presence and estimated number of beta-defensin genes across a selection of vertebrate species, illustrating the widespread distribution and variable expansion of this gene family.

SpeciesCommon NameApproximate Number of Beta-Defensin Genes
Homo sapiensHuman~48
Mus musculusMouse~48
Bos taurusCow57
Canis lupus familiarisDog~38
Sus scrofaPig~29
Gallus gallusChicken~14
Ovis ariesSheep43 (orthologous to bovine)

Identification of Orthologs and Paralogs of Defensin C

Comparative genomic analyses across various mammalian species have been pivotal in identifying orthologous and paralogous defensin genes. Orthologs, which are genes in different species that evolved from a common ancestral gene by speciation, often retain the same function. Paralogs, on the other hand, are genes related by duplication within a genome and frequently evolve new functions.

The study of beta-defensin gene clusters in mammals such as humans, chimpanzees, mice, rats, and dogs has revealed a high degree of conservation in gene organization within syntenic chromosomal regions. physiology.orgphysiology.orgphysiology.org This synteny, where genes are located on the same chromosome in different species, provides strong evidence for a common ancestral gene cluster. pnas.org For example, four distinct beta-defensin clusters are found in syntenic regions in the rat, mouse, and dog genomes. physiology.orgphysiology.org

While many beta-defensins have clear orthologs with minimal sequence variation across mammalian orders, indicating their origin before the last common ancestor, there are also species-specific subgroups of gene lineages. physiology.orgphysiology.orgphysiology.org These species-specific expansions suggest that some defensin genes arose after the divergence of these mammals from one another. physiology.orgphysiology.org A comparative study between sheep and cattle, for instance, identified 43 orthologous beta-defensin genes located in four clusters, showing largely conserved gene order, although some structural differences were noted. ul.ie

The identification of these gene relationships is crucial for understanding the functional evolution of the defensin family. The table below illustrates the concept of orthology and paralogy within beta-defensin clusters in selected mammals.

SpeciesGenomic Location of Major Beta-Defensin ClustersKey Findings on Orthology/Paralogy
Human (Homo sapiens)Chromosomes 8p23.1, 20p13, 20q11.21Five clusters identified; split of one cluster compared to rodents. physiology.orgphysiology.org
Mouse (Mus musculus)Chromosomes 8, 2, 2Four syntenic clusters with humans, rats, and dogs. physiology.orgphysiology.org
Rat (Rattus norvegicus)Chromosomes 16, 15, 9, 3Four distinct clusters syntenic with other mammals. physiology.org
Dog (Canis lupus familiaris)Chromosomes 16, 25, 12, 24Four syntenic clusters. physiology.org
Sheep (Ovis aries)Chromosomes 2, 13, 20, 26High orthology with cattle; evidence of gene order conservation and inversions. ul.ie

In bivalve mollusks, an expanded repertoire of big defensin sequences appears to be the result of independent, lineage-specific tandem gene duplications, leading to a mix of canonical big defensins and non-canonical (beta-defensin-like) sequences. nih.gov This highlights a dynamic process where paralogs rapidly diversify within a species. nih.gov

Gene Duplication and Neofunctionalization Events in this compound Evolution

Gene duplication is a fundamental mechanism in evolution that provides the raw genetic material for the emergence of new functions. The defensin gene family is a prime example of how gene duplication, followed by divergence, has led to a large and functionally diverse repertoire of peptides. nih.gov Defensin genes are often found in clusters, a genomic arrangement that is consistent with an evolutionary history of multiple rounds of tandem duplication. nih.govnih.gov

Following a duplication event, the redundant gene copy is released from the strong purifying selection that maintains the original function of the single-copy gene. This allows it to accumulate mutations more freely. Several outcomes are possible, but a significant one for defensins is neofunctionalization, where one of the duplicates acquires a novel, beneficial function while the other retains the ancestral role. nih.govnih.gov

This process has been a recurring theme in beta-defensin evolution. The expansion of the beta-defensin family in various lineages is a direct result of such duplication events. physiology.org For example, in bivalve mollusks, lineage-specific tandem duplications of big defensin genes have been followed by rapid molecular diversification of the new gene copies. nih.gov

Beyond their canonical role in antimicrobial defense, duplicated defensin genes have been co-opted for a variety of other biological functions. This functional diversification, or neofunctionalization, includes roles in:

Reproduction: Many beta-defensins show preferential expression in the male reproductive tract, suggesting they have acquired functions related to fertility and immunoprotection of sperm. ul.iephysiology.orgnih.gov

Venom Components: In a striking example of neofunctionalization, defensin-like genes in the platypus and some reptiles have evolved to become major components of venom, highlighting an evolutionary link between antimicrobial peptides and toxins. physiology.orgwikipedia.orgwikipedia.org

Immune Modulation: Defensins have also evolved to act as signaling molecules that bridge the innate and adaptive immune systems. nih.govfrontiersin.org

The process of gene duplication and subsequent neofunctionalization has thus enabled the defensin family to expand its functional toolkit far beyond direct microbial killing, contributing to various aspects of an organism's physiology and defense. frontiersin.orgnih.gov

Biotechnological and Translational Research Perspectives on Defensin C Excluding Clinical Trials

Engineering of Defensin (B1577277) C Variants with Enhanced Specificity or Potency

The potent antimicrobial and immunomodulatory activities of defensins have driven research into engineering variants with improved properties. Rational design and structural modifications are key strategies employed to enhance the specificity or potency of defensin-based peptides. These approaches often involve altering amino acid sequences, modifying terminal ends, changing amphipathic character, or incorporating unnatural amino acids to create peptidomimetics that retain or improve upon the desired biological activity of the native peptide. mdpi.comnih.gov

Research has explored modifying key attributes such as amino acid composition, chain length, hydrophobicity, net positive charge, secondary structure, and amphiphilicity to optimize antimicrobial peptide performance. nih.gov For instance, studies on human beta-defensin 3 (hBD-3) have investigated the influence of disulfide bonds and cysteine substitutions on antimicrobial activity and cytotoxicity, suggesting that peptide length and the distribution of cationic and hydrophobic regions are crucial for activity. acs.org Small changes at the N-terminus of hBD-3 variants have been shown to be tolerated, while certain C-terminal fragments have been assigned antimicrobial properties in bovine beta-defensins. acs.org

In the context of viral interactions, the defensin structure has demonstrated versatility as a scaffold. Engineered proteins based on defensins have been developed to bind to the SARS-CoV-2 Spike protein. By engineering the alpha-helix of defensins to display critical ACE2 residues, researchers created variants with high-affinity binding. biorxiv.orgnih.gov For example, a plant defensin scaffold with a more extended alpha-helix accommodating specific ACE2 residues showed improved binding compared to a human defensin scaffold. biorxiv.orgnih.gov Further mutations within these engineered defensin-based mimetics have led to enhanced binding affinity, demonstrating the potential for achieving a gain of function through targeted engineering. biorxiv.orgnih.gov

Defensin C as a Scaffold for Rational Peptide Design

The stable and compact folded structure of defensins, stabilized by disulfide bonds, makes them excellent scaffolds for presenting and stabilizing functional peptide sequences. nih.govnih.gov This characteristic is particularly valuable in rational peptide design, where the goal is to create novel peptides with desired activities by grafting or incorporating specific motifs onto a stable structural framework. nih.gov

The cyclic cystine knot structure found in some defensins, such as cyclotides, provides remarkable stability and resistance to degradation, making them ideal scaffolds for drug development and biotechnological applications. nih.gov Researchers have successfully used cyclotide scaffolds to display and stabilize pharmacologically relevant active peptide sequences and to engineer non-native activities. nih.gov This includes the development of inhibitors for proteases like the FMDV 3C protease and serine proteases such as beta-tryptase and human leukocyte elastase, using a cyclotide scaffold. nih.gov

The defensin fold allows for the display of highly divergent loop sequences, facilitating the selection of molecules that can form specific interactions, such as binding to receptors. nih.gov This adaptability underscores their utility as versatile scaffolds for designing peptides with tailored binding properties or other functions. The concept of using stable natural scaffolds like defensins or cyclotides to graft bioactive payloads is a promising approach in peptide-based drug design, although maintaining the beneficial properties of the scaffold after payload attachment is a consideration. tandfonline.com

Application of this compound in Novel Diagnostic Tool Development

Defensins, particularly alpha-defensins, have shown promise as biomarkers for various conditions, leading to their investigation in the development of novel diagnostic tools. Their presence and altered concentrations in biological fluids can be indicative of infection or disease. immunopathol.com

Specifically, alpha-defensins present in synovial fluid have been recognized as accurate biomarkers for periprosthetic joint infection (PJI). researchgate.netmdpi.com Traditional methods for estimating alpha-defensins in synovial fluid include qualitative lateral flow tests and quantitative enzyme-linked immunosorbent assays (ELISA). researchgate.netmdpi.com

More recently, high-performance liquid chromatography (HPLC) has been proposed as a novel method for detecting alpha-defensins in synovial fluid for the diagnosis of orthopedic infections. researchgate.netmdpi.com A study utilizing HPLC to measure alpha-defensin concentrations (specifically the sum of human neutrophil peptides HNP1, HNP2, and HNP3) in synovial fluid from patients with PJI, infectious arthritis, and other conditions demonstrated high sensitivity and specificity for diagnosing PJI and infectious arthritis. researchgate.netmdpi.com

Diagnostic MethodTarget AnalytesSample TypeSensitivity (PJI)Specificity (PJI)Sensitivity (IA)Specificity (IA)
HPLCHNP1, HNP2, HNP3Synovial Fluid94% researchgate.netmdpi.com92% researchgate.netmdpi.com97% researchgate.netmdpi.com87% researchgate.netmdpi.com

Note: PJI = Periprosthetic Joint Infection, IA = Infectious Arthritis. Sensitivity and specificity values are based on a study using HPLC for diagnosis.

Another promising diagnostic approach involves the use of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for detecting alpha-defensins in synovial fluids for PJI diagnosis. loscalpellojournal.com Preliminary results using this method have shown high sensitivity and specificity in identifying acute PJI cases, suggesting its potential utility in clinical practice due to its rapid results and potential cost-effectiveness. loscalpellojournal.com

Beyond orthopedic infections, defensins have also been explored as potential diagnostic markers in cancer, with certain alpha-defensins being described as tumor markers. immunopathol.commdpi.com

This compound in Animal Health and Agricultural Applications (e.g., livestock disease resistance)

The role of defensins in the innate immune system of animals makes them highly relevant to animal health and agricultural applications, particularly in enhancing disease resistance in livestock. Defensins are important factors in the innate resistance system of farm animals, exhibiting activity against bacteria, viruses, and fungi. bibliotekanauki.pl

Cattle, for instance, possess a diverse repertoire of beta-defensin genes, which are thought to hold significant potential for combating infectious diseases and can be harnessed for their immunological functions in commercial cattle populations. physiology.orgresearchgate.net Beta-defensins are the only subclass of defensins found in cattle. researchgate.net The expression of beta-defensins has been documented in various tissues of farm animal species. bibliotekanauki.pl

Research in animal health focuses on understanding the expression and polymorphism of defensins in livestock species. The first defensin identified in a farm animal was tracheal antimicrobial peptide (TAP) in bovine trachea, which showed activity against both bacteria and fungi. bibliotekanauki.pl The expression level of TAP mRNA in the bovine respiratory tract increased significantly after bacterial infection or stimulation with bacterial lipopolysaccharide (LPS). bibliotekanauki.pl

Modification of the structure-function relationship of beta-defensins through targeted residue substitution can generate peptides with enhanced antimicrobial efficacy and additional immunomodulatory properties. physiology.org This offers a strategy to address challenges posed by emerging antibiotic-resistant bacterial strains in livestock. For example, increasing the hydrophobicity of a bovine beta-defensin 123-derived peptide demonstrated increased efficacy against MRSA in vitro. physiology.org

Beyond bacterial infections, the potential role of bovine beta-defensins in resisting viral infections in cattle is an area of interest, drawing parallels from studies showing antiviral effects of murine beta-defensin-3 against influenza virus. physiology.org

In agriculture, defensins are being explored as eco-friendly alternatives to synthetic fungicides for controlling phytopathogenic fungi that threaten crops and produce mycotoxins harmful to humans and livestock. mdpi.com Several defensins from plants, mammals, fungi, and invertebrates have shown antifungal activity against major plant pathogens. mdpi.com This highlights the potential for developing defensin-based solutions for plant protection, although challenges remain in translating in vitro findings into commercial products. mdpi.com

The study of defensin gene copy number variation (CNV) in livestock is also relevant, as CNV has been associated with disease resistance in other species. physiology.orgfrontiersin.org While research on using beta-defensins as genetic markers for disease resistance in cattle is ongoing, studies in humans and chickens suggest this is a promising avenue for selective breeding programs aimed at improving animal health. researchgate.net

Future Directions and Emerging Avenues in Defensin C Research

Exploration of Novel Regulatory Pathways Governing Defensin (B1577277) C Expression

Understanding the precise mechanisms that control Defensin C expression is a critical area for future research. While general mechanisms of defensin regulation, such as induction by inflammatory mediators like TNF-α, IL-1β, and LPS, and involvement of transcription factors like NF-κB and AP-1 are known, the specific pathways for this compound warrant further investigation. mdpi.commdpi.com Studies in other defensins have highlighted the crucial role of the TLRs/NF-κB pathway in their induction, with contributions from alternative pathways like MAPK and epigenetic regulation. mdpi.com For instance, NF-κB can be triggered by various stimuli, including bacterial components like LPS. mdpi.com The MAPK signaling pathway, consisting of JNK, ERK, and p38 subfamilies, has also been implicated in defensin induction upon TLR stimulation. mdpi.com Epigenetic regulation is also recognized as contributing significantly to beta-defensin expression. mdpi.com

Research into novel regulatory pathways could involve investigating the influence of specific nutrients and associated mechanisms on defensin expression, as has been explored for other defensins and cathelicidins. researchgate.net The role of noncoding RNAs (ncRNAs), such as lncRNAs and circRNAs, in regulating defensin expression in response to external stimuli is also an emerging area, as shown in insect models. frontiersin.org Furthermore, exploring how pathogens might evade or manipulate defensin expression is crucial. For example, Cryptosporidium parvum infection has been shown to differentially regulate beta-defensin gene expression, downregulating some while inducing others. nih.gov Future studies on this compound should aim to identify the specific transcription factors, signaling molecules, and epigenetic modifications that finely tune its expression in different tissues and in response to various stimuli.

Identification of Uncharacterized this compound Receptors and Signaling Mechanisms

While some defensins are known to interact with G-protein-coupled receptors (GPCRs) and other cell-surface receptors like CCR6 and TLR4 to exert immunomodulatory effects, the specific receptors and detailed signaling mechanisms for this compound remain areas for future discovery. mdpi.comfrontiersin.orgfrontiersin.orgpnas.org For example, human beta-defensins have been shown to induce chemotaxis through interaction with CCR2 and CCR6. mdpi.com TLR4 has also been identified as a natural ligand for some beta-defensins, leading to dendritic cell maturation. frontiersin.org

Recent studies have identified novel defensin receptors, such as the orphan GPCRs Mrgpra2a/b on neutrophils, which are activated by keratinocyte-derived defensins and are crucial for skin immunity and microbiome homeostasis. nih.govresearchgate.net This highlights the potential for identifying previously uncharacterized receptors for this compound. Future research should focus on employing advanced techniques, such as receptor binding assays, affinity purification followed by mass spectrometry, and genetic screens, to identify the specific receptor(s) that this compound interacts with on target cells. Subsequently, detailed investigations into the downstream signaling cascades activated by this compound-receptor interactions, including involvement of G proteins, kinases (e.g., MAPK, PI3K), and transcription factors (e.g., NF-κB, STAT3), are essential to fully understand its cellular effects. aai.orgmdpi.comaai.org The potential for this compound to interact with multiple receptors or to signal through receptor-independent mechanisms, such as direct membrane interaction or intracellular targets, also warrants exploration. nih.gov

Integrated Systems Biology Approaches to Model this compound Function

Integrated systems biology approaches offer a powerful avenue for understanding the complex role of this compound within the broader biological system. Given that defensins can interact with numerous proteins and influence the expression of a large number of genes, computational modeling can help integrate diverse datasets and predict the emergent properties of this compound activity. nih.gov

Future research could involve developing sophisticated computational models that incorporate data on this compound expression profiles, its interactions with identified receptors and other proteins, and its effects on downstream signaling pathways and gene expression. These models could help simulate the behavior of this compound in different physiological and pathological conditions, predict its interactions with other host defense molecules, and identify key nodes in the regulatory networks it influences. Studies using computational tools have already been employed to identify and characterize defensin genes and predict their properties. frontiersin.orgpnas.org Modeling studies have also provided insights into defensin dimerization and its potential impact on function. researchgate.net Systems biology approaches can provide a holistic view of this compound function, moving beyond the study of individual interactions to understand its role in complex biological processes like inflammation, immune cell trafficking, and host-microbe interactions.

Development of Advanced In Vitro and Ex Vivo Models for this compound Study

While traditional cell culture and animal models have been instrumental in defensin research, the development of more advanced in vitro and ex vivo models is crucial for a more accurate understanding of this compound function in relevant physiological contexts. pnas.org

Future directions include the utilization of three-dimensional (3D) cell culture models that better mimic the tissue microenvironment, such as organoids or tissue-engineered constructs, to study this compound production, activity, and interactions with host and microbial cells. mdpi.com Ex vivo models using primary human or animal tissues can provide valuable insights into this compound function in a more complex and physiologically relevant setting. mdpi.com For example, ex vivo models have been used to study the anti-inflammatory effects and stability of other defensins. nih.gov Furthermore, the development of microfluidic devices and "organ-on-a-chip" technologies can allow for the study of this compound in dynamic environments that simulate blood flow, tissue barriers, and interactions between different cell types. These advanced models can provide more accurate data on this compound diffusion, stability, interactions with pathogens and host cells, and its impact on tissue-level responses, complementing findings from in vivo studies. mdpi.com Genetically modified animal models, such as those with targeted deletion or overexpression of this compound or its putative receptors, will also remain valuable tools for studying its in vivo functions. psoriasis.org

Cross-Talk Between this compound and Other Host Defense Mechanisms

Defensins are integral components of the innate immune system and interact extensively with other host defense mechanisms. Future research on this compound should focus on elucidating its cross-talk with other antimicrobial peptides, pattern recognition receptors (PRRs), cytokines, chemokines, and cellular components of both innate and adaptive immunity. units.itfrontiersin.orgnih.govnih.gov

Q & A

Q. What experimental methodologies are most suitable for characterizing Defensin C’s antimicrobial mechanisms in vitro?

To investigate this compound’s mechanisms, researchers can employ time-kill assays to measure bactericidal kinetics, membrane permeability tests (e.g., SYTOX Green uptake), and proteomic analysis to identify bacterial targets. Controls should include known antimicrobial peptides for comparative validation. Ensure assays are replicated across bacterial strains to account for species-specific resistance .

Q. How can researchers reliably quantify this compound expression levels in mammalian tissues?

Use qRT-PCR for mRNA quantification and ELISA or Western blotting for protein detection. Normalize results to housekeeping genes/proteins (e.g., GAPDH) and validate with immunohistochemistry for spatial localization. Include tissue-specific positive/negative controls to address variability in basal expression .

Q. What are the key considerations for designing in vivo studies to evaluate this compound’s immunomodulatory effects?

Select animal models (e.g., murine infection models) with genetic backgrounds that mimic human immune responses. Define endpoints (e.g., cytokine profiling, histopathology) and use knockout/transgenic models to isolate this compound’s role. Address ethical guidelines for humane endpoints and sample size calculations to ensure statistical power .

Advanced Research Questions

Q. How can structural biology techniques resolve contradictions in this compound’s receptor-binding specificity across studies?

Conflicting data on receptor interactions may arise from conformational flexibility or assay conditions. Use NMR spectroscopy or cryo-EM to resolve tertiary structures under physiological conditions. Pair with surface plasmon resonance (SPR) to quantify binding affinities. Compare findings across pH gradients and ionic strengths to contextualize discrepancies .

Q. What strategies mitigate experimental bias when analyzing this compound’s role in tumor microenvironment modulation?

Implement blinded scoring for histopathological data and use orthogonal assays (e.g., flow cytometry for immune cell infiltration, RNA-seq for pathway analysis). Validate findings with co-culture systems (tumor cells + immune cells) and pharmacological inhibitors to confirm causality. Address confounding variables like stromal cell contamination .

Q. How should researchers approach meta-analyses of this compound’s efficacy in multidrug-resistant infections?

Systematically aggregate data from studies using PRISMA guidelines. Stratify results by pathogen type (Gram-positive vs. Gram-negative), this compound concentration, and delivery systems (e.g., liposomal vs. free peptide). Use random-effects models to account for heterogeneity and assess publication bias via funnel plots .

Q. What computational tools are optimal for predicting this compound’s interactions with host cell membranes?

Apply molecular dynamics simulations (e.g., GROMACS) to model lipid bilayer interactions. Validate predictions with circular dichroism for secondary structure stability and Langmuir monolayer assays for membrane penetration kinetics. Cross-reference with databases like APD3 for peptide-lipid interaction benchmarks .

Methodological and Analytical Guidance

Q. How to address variability in this compound’s stability across biochemical assays?

Pre-treat this compound with protease inhibitors and conduct stability assays under physiological temperatures/pH. Use mass spectrometry to detect degradation products and optimize storage buffers (e.g., 0.1% BSA in PBS). Report lot-to-lot variability and supplier details for reproducibility .

What frameworks ensure rigor when formulating research questions on this compound’s evolutionary conservation?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: Defensin homologs; Intervention: Sequence alignment; Comparison: Non-conserved regions; Outcome: Functional divergence). Use phylogenomic tools like BLAST-P and MEGA for clade-specific analysis .

Q. How to validate transcriptomic data suggesting this compound’s cross-talk with inflammatory signaling pathways?

Perform ChIP-seq to identify transcription factor binding sites (e.g., NF-κB) and knockdown/rescue experiments (siRNA or CRISPR-Cas9) to confirm regulatory nodes. Integrate with pathway enrichment tools (DAVID, KEGG) and validate in primary cell lines to reduce immortalized cell line artifacts .

Data Interpretation and Contradiction Management

Q. What statistical approaches resolve discrepancies in this compound’s cytotoxicity thresholds across cell types?

Use dose-response nonlinear regression (e.g., log-logistic models) to calculate IC50 values. Perform ANCOVA to adjust for baseline metabolic activity differences (e.g., MTT vs. ATP assays). Publish raw datasets with confidence intervals to facilitate cross-study comparisons .

Q. How to reconcile conflicting reports on this compound’s synergy with conventional antibiotics?

Conduct checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Control for variables like bacterial growth phase and sub-inhibitory antibiotic concentrations. Use transcriptomic profiling to identify synergy-associated gene networks (e.g., efflux pump downregulation) .

Ethical and Reporting Standards

Q. What ethical guidelines govern this compound studies involving human-derived samples?

Obtain IRB approval for primary cell use (e.g., neutrophils, epithelial cells) and disclose donor consent protocols. Anonymize metadata and adhere to GDPR/HIPAA for data sharing. Report conflicts of interest (e.g., industry partnerships in peptide synthesis) .

Q. How to ensure compliance with ARRIVE guidelines in preclinical this compound research?

Detail animal housing conditions, randomization methods, and inclusion/exclusion criteria. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.